molecular formula C11H11NO3 B7441055 3-(1-Indolinyl)-3-oxopropionic acid

3-(1-Indolinyl)-3-oxopropionic acid

Cat. No.: B7441055
M. Wt: 205.21 g/mol
InChI Key: WWBZXYSXLKTCMV-UHFFFAOYSA-N
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Description

3-(1-Indolinyl)-3-oxopropionic acid is an organic compound featuring a 3-oxopropionic acid backbone linked to an indoline moiety (a partially saturated indole ring with one double bond reduced).

Properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(7-11(14)15)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBZXYSXLKTCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Indolinyl)-3-oxopropionic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indoline with a suitable acylating agent, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes continuous flow reactors and automated systems to maintain consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indoline moiety allows for various substitution reactions, including halogenation and alkylation, using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed:

    Oxidation Products: Indole derivatives.

    Reduction Products: Reduced indoline derivatives.

    Substitution Products: Halogenated or alkylated indoline derivatives.

Scientific Research Applications

3-(1-Indolinyl)-3-oxopropionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 3-(1-Indolinyl)-3-oxopropionic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance References
3-Oxopropionic acid C₃H₄O₃ 88.06 β-keto acid Biosynthetic precursor in microbial pathways (e.g., 3-hydroxypropionic acid production)
3-Indolepropionic acid C₁₁H₁₁NO₂ 189.21 Indole, propionic acid Laboratory chemical; studied for antioxidant properties
Indole-3-pyruvic acid C₁₁H₉NO₃ 203.19 Indole, α-keto acid Tryptophan biosynthesis intermediate; potential neuroprotective agent
Ethyl 3-oxopropanoate C₅H₈O₃ 116.11 β-keto acid ester Synthetic intermediate; esterification enhances volatility for chromatographic analysis
3-(1-(Benzyloxycarbonyl)piperidin-3-yl)-3-oxopropanoic acid C₁₆H₁₉NO₅ 305.33 Piperidine, β-keto acid, carbamate Pharmaceutical intermediate; used in protected amine synthesis
Hypothetical: this compound C₁₁H₁₁NO₃ (estimated) 205.21 (estimated) Indoline, β-keto acid Potential applications in drug design (e.g., kinase inhibitors or neuroactive compounds)

Key Differences and Implications

Indoline vs. Indole: The indoline group in this compound introduces partial saturation, reducing aromaticity compared to indole derivatives like 3-indolepropionic acid. This may enhance metabolic stability and alter binding affinity in biological targets . Indole-3-pyruvic acid (α-keto acid) exhibits distinct reactivity compared to β-keto acids, participating in transamination reactions for amino acid synthesis .

Ester vs. Acid Derivatives: Ethyl 3-oxopropanoate’s ester group improves volatility but reduces polarity, making it suitable for organic synthesis rather than direct biological applications .

Substituent Effects: Piperidine derivatives (e.g., 3-(1-(benzyloxycarbonyl)piperidin-3-yl)-3-oxopropanoic acid) demonstrate the role of nitrogen-containing rings in modulating pharmacokinetics and target engagement .

Research Findings

  • 3-Oxopropionic Acid : Critical in microbial pathways for 3-hydroxypropionic acid production, though cofactor imbalances limit yields .
  • Indole-3-pyruvic Acid : Enzymatic conversion to tryptophan highlights its role in metabolic engineering .
  • 3-Indolepropionic Acid: Non-hazardous (per safety data sheets) and explored for antioxidant activity in lab settings .

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